molecular formula C14H19N3O4 B099330 H-Gly-Phe-Ala-OH CAS No. 17123-30-7

H-Gly-Phe-Ala-OH

Cat. No. B099330
CAS RN: 17123-30-7
M. Wt: 293.32 g/mol
InChI Key: WMGHDYWNHNLGBV-ONGXEEELSA-N
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Description

H-Gly-Phe-Ala-OH is a tripeptide composed of the amino acids glycine (Gly), phenylalanine (Phe), and alanine (Ala). This sequence is of interest in peptide research due to its potential biological activities and its role as a building block in larger peptide structures. While the provided papers do not directly discuss H-Gly-Phe-Ala-OH, they do provide insights into similar peptides and their properties, which can be extrapolated to understand H-Gly-Phe-Ala-OH.

Synthesis Analysis

The synthesis of peptides similar to H-Gly-Phe-Ala-OH involves the condensation of protected amino acid units. For instance, a nonapeptide with an Ala–(HO)Gly–Ala sequence was synthesized through the condensation of tripeptide units . This suggests that a similar approach could be used for the synthesis of H-Gly-Phe-Ala-OH, with appropriate protection strategies for the amino and carboxyl groups during the peptide bond formation.

Molecular Structure Analysis

The molecular structure of peptides can be analyzed using various spectroscopic techniques. For example, the nonapeptide mentioned in the first paper was characterized using 1H NMR and CD spectral data, which indicated a disordered structure in DMSO and water . Similarly, the structure of H-Gly-Phe-Ala-OH could be analyzed using these techniques to determine its conformation in different solvents.

Chemical Reactions Analysis

Peptides can form complexes with metal ions, as seen in the nonapeptide that forms a 1:3 complex with iron(III) . The alanine residues in the sequence influence the formation of a chiral complex. By analogy, H-Gly-Phe-Ala-OH may also have the potential to interact with metal ions, and its phenylalanine residue could impart additional specificity or stability to such complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides can be deduced from their amino acid composition and sequence. For example, the copolypeptide H-(Ala-Gly)9-OH was analyzed using quantum chemical calculations and high-resolution solid-state NMR, revealing conformational parameters and chemical shifts characteristic of the α-helical structure . These techniques could be applied to H-Gly-Phe-Ala-OH to determine its physical and chemical properties, such as solubility, stability, and conformational preferences.

Future Directions

Peptides like “H-Gly-Phe-Ala-OH” have gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This holds substantial promise for the creation of the next generation nanomedicines .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9(14(20)21)16-13(19)11(17-12(18)8-15)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,19)(H,17,18)(H,20,21)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGHDYWNHNLGBV-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Phe-Ala-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AG Harrison - International Journal of Mass Spectrometry, 2002 - Elsevier
The fragmentation reactions of a variety of protonated tri- and tetra-peptides containing phenylalanine have been examined using metastable ion studies and energy-resolved collision-…
Number of citations: 16 www.sciencedirect.com
T Ligne, E Pauthe, JP Monti, G Gacel… - … et Biophysica Acta (BBA …, 1997 - Elsevier
Synthesis and use of various substrates permit an improved approach to thermolysin-peptide recognition and elucidation of several new criteria affecting enzyme specificity. Nature and …
Number of citations: 26 www.sciencedirect.com
W Grassmann, K Hannig, M Schleyer - 1960 - degruyter.com
… Testversuche haben ergeben, daß nach Überführung des Peptids H-Gly-PheAla-OH (als Testsubstanz) in die DNP-Verbindung die Ausbeute an DNP-Glycin nach der Hydrolyse des …
Number of citations: 74 www.degruyter.com
M Abbass - 2002 - macau.uni-kiel.de
… Die Reaktion wurde mit dem käuflichen Tripeptid H-Gly-Phe-Ala-OH 76 durchgeführt. Zunächst mußte das Tripeptid in den Methylester überführt werden, wozu eine gesättigte …
Number of citations: 4 macau.uni-kiel.de

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